N-2-Benzothiazolyl-2-Fluoro-Acetamide
Description
Significance of Benzothiazole (B30560) Core Structures in Chemical Biology
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. nih.govresearchgate.net This core is integral to a multitude of natural and synthetic compounds that exhibit a vast array of pharmacological activities. nih.govmdpi.com The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 position, which significantly influences its biological profile.
Benzothiazole derivatives are recognized for a wide spectrum of therapeutic applications, including:
Anticancer Activity : Certain fluorinated 2-aryl benzothiazoles have shown potent anti-tumor activities. tandfonline.com
Antimicrobial and Antifungal Properties : The scaffold is a key component in agents developed to combat bacterial and fungal infections. nih.govresearchgate.net
Anticonvulsant Effects : Novel N-(benzothiazol-2-yl) acetamide (B32628) derivatives have been synthesized and identified as potential anticonvulsant agents. nih.gov
Neuroprotective Applications : The drug Riluzole, which features a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com
Anti-inflammatory and Analgesic Action : The benzothiazole nucleus is found in compounds with pain-relieving and anti-inflammatory properties. researchgate.net
The biological importance of this scaffold has made it a focal point for the development of new therapeutic agents. nih.govmdpi.com
Impact of Fluorine Substitution in Enhancing Biological Activity of Acetamide Derivatives
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.
When applied to acetamide derivatives, fluorine substitution can lead to several advantageous effects:
Increased Metabolic Stability : The C-F bond is more stable than a C-H bond, making the molecule more resistant to metabolic degradation by enzymes. This can prolong the drug's half-life.
Enhanced Binding Affinity : Fluorine's high electronegativity can lead to more favorable interactions with target proteins and enzymes, potentially increasing potency.
Modulated Lipophilicity : The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.
Fluoroacetamide (B1672904) itself (FCH₂CONH₂) is a simple yet potent molecule, known primarily for its toxicity as it acts as a metabolic poison by disrupting the citric acid cycle. wikipedia.orgherts.ac.uk This inherent bioactivity underscores the powerful effect that even a single fluorine atom can have on a small molecule.
Overview of N-2-Benzothiazolyl-2-Fluoro-Acetamide within the Fluoro-Benzothiazole-Acetamide Chemical Space
This compound exists within a chemical space defined by the combination of the benzothiazole core and a fluorinated acetamide moiety. While specific experimental data for this compound is limited in publicly accessible literature, its properties and potential biological activities can be inferred from related structures.
Synthesis and Structure: The synthesis of this compound would likely involve the acylation of 2-aminobenzothiazole (B30445) with a reactive derivative of fluoroacetic acid, such as fluoroacetyl chloride. This is a common method for forming amide bonds. A related compound, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, is synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride, suggesting a feasible pathway. researchgate.netnih.gov
Predicted Biological Potential: Based on the known activities of its structural components, this compound is a candidate for investigation in several therapeutic areas:
Anticancer Research : The combination of a benzothiazole core and a fluorine atom suggests potential cytotoxic activity against cancer cell lines. tandfonline.comresearchgate.net
Neuropharmacology : Given the anticonvulsant properties of some N-(benzothiazol-2-yl) acetamides and the neuroprotective effects of other benzothiazoles, this compound could be explored for neurological applications. nih.gov
Antimicrobial Drug Development : The established antibacterial and antifungal properties of benzothiazoles make this compound a candidate for screening against various pathogens. nih.gov
The table below outlines the basic properties of the constituent molecules that form this compound.
| Property | Benzothiazole | Fluoroacetamide |
| Formula | C₇H₅NS | C₂H₄FNO |
| Molar Mass | 135.19 g/mol | 77.06 g/mol nih.gov |
| Appearance | Colorless, slightly viscous liquid mdpi.com | Colorless crystalline powder nih.gov |
| Key Feature | Biologically active heterocyclic scaffold nih.gov | Metabolically disruptive fluorinated group wikipedia.org |
Further research, including synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the specific properties and potential applications of this compound. Its structure represents a logical convergence of pharmacologically active motifs, making it a compelling target for future investigation in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2OS |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluoroacetamide |
InChI |
InChI=1S/C9H7FN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
InChI Key |
OGYFPBSIZNPWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CF |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 2 Benzothiazolyl 2 Fluoro Acetamide and Analogues
Strategies for Benzothiazole (B30560) Nucleus Formation
The construction of the benzothiazole ring system is a cornerstone of this synthesis, with several established methods available to chemists. These strategies can be broadly categorized into condensation reactions involving 2-aminobenzenethiol derivatives and various cyclization approaches.
Condensation Reactions Involving 2-Aminobenzenethiol Derivatives
A prevalent and versatile method for synthesizing the benzothiazole nucleus is the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. This approach directly installs a substituent at the 2-position of the benzothiazole ring. The choice of the condensation partner dictates the nature of this substituent. For the ultimate synthesis of N-2-Benzothiazolyl-2-Fluoro-Acetamide, a precursor that can be readily converted to the desired acetamide (B32628) is targeted.
Commonly, 2-aminobenzenethiol is reacted with carboxylic acids, acyl chlorides, or aldehydes. nih.govajol.info For instance, the condensation with a suitable carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield the corresponding 2-substituted benzothiazole. nih.gov Microwave-assisted, solvent-free conditions have also been reported to efficiently drive this condensation, offering a greener alternative. ajol.info
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzenethiol | Chloroacetic acid | PPA, 180 °C, 8 h | 2-Chloromethylbenzothiazole | 62 | nih.gov |
| 2-Aminobenzenethiol | Fatty Acids | Microwave, solvent-free | 2-Alkyl/Alkenylbenzothiazoles | Good to Excellent | ajol.info |
| p-toluidine | KSCN, Br2, AcOH | - | 2-Amino-6-methylbenzothiazole | - | researchgate.net |
Cyclization Approaches for Benzothiazole Ring System Construction
Beyond direct condensation, various cyclization strategies provide access to the benzothiazole core. One of the classical methods is the Jacobson cyclization , which involves the radical cyclization of thiobenzanilides. This method is particularly effective for the synthesis of specific substituted benzothiazoles. nih.gov
More contemporary methods often employ transition metal catalysis to facilitate the intramolecular C-S bond formation. For example, N-arylthioureas can undergo oxidative cyclization to form 2-aminobenzothiazoles. Similarly, the reaction of 2-haloanilines with dithiocarbamates, sometimes in the presence of a copper catalyst, provides another route to 2-aminobenzothiazoles. nih.gov These methods are valuable as they often start from readily available materials and can tolerate a range of functional groups.
Incorporation of the Acetamide Moiety: Acylation Reactions
The introduction of the acetamide group is typically achieved through the acylation of a 2-aminobenzothiazole (B30445) intermediate. This precursor is readily synthesized via the methods described in the previous section. The amino group at the 2-position of the benzothiazole ring acts as a nucleophile, reacting with an appropriate acylating agent.
For the synthesis of the target molecule, this compound, the ideal acylating agent would be 2-fluoroacetyl chloride . This reagent directly introduces the desired fluoro-acetamide moiety in a single step. chemijournal.com Alternatively, a two-step approach can be employed, starting with the acylation of 2-aminobenzothiazole with chloroacetyl chloride to form N-(benzothiazol-2-yl)-2-chloroacetamide. researchgate.netnih.govresearchgate.net This chlorinated intermediate can then be subjected to nucleophilic fluorination, as will be discussed in the following section. The acylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. researchgate.net
| Amine | Acylating Agent | Base/Solvent | Product | Reference |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Triethylamine/Benzene (B151609) | N-(Benzothiazol-2-yl)-2-chloroacetamide | researchgate.net |
| Substituted 2-aminobenzothiazoles | Chloroacetyl chloride | - | N-(Substituted-benzothiazol-2-yl)-2-chloroacetamide | nih.gov |
| Aryl amines | Chloroacetyl chloride | Triethylamine/Dichloromethane | N-Aryl-2-chloroacetamides | researchgate.net |
Regioselective Fluorination Techniques for Fluoro-Acetamide Synthesis
The final and crucial step in the synthesis of this compound is the introduction of the fluorine atom onto the acetamide side chain. This can be accomplished through either electrophilic or nucleophilic fluorination strategies, each with its own set of reagents and reaction conditions.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). In the context of synthesizing the target molecule, this would entail the direct fluorination of the α-carbon of the N-(benzothiazol-2-yl)acetamide precursor. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. enamine-genez.comreddit.combeilstein-journals.org
These reactions often require the generation of an enolate or a similar nucleophilic species from the acetamide, which then attacks the electrophilic fluorine reagent. The regioselectivity is directed to the α-position of the carbonyl group. The choice of solvent and base is critical for the success of these reactions, with polar aprotic solvents like acetonitrile (B52724) or DMF being common. rsc.org
| Substrate | Fluorinating Agent | Conditions | Product | Reference |
| Primary/Secondary Amines | Selectfluor™ | Acetonitrile or DMF | RNF2, RNHF, R2NF | rsc.org |
| Carbonyl functionalities | Selectfluor™ | Acetonitrile, DMF, water, or nitromethane | α-Fluorocarbonyls | enamine-genez.com |
| Benzylic position | NaHMDS, NFSI | THF | Fluorinated benzylic position | reddit.com |
Nucleophilic Fluorination Methods
An alternative and often more common approach is nucleophilic fluorination. This method relies on the displacement of a leaving group by a fluoride (B91410) anion (F-). For the synthesis of this compound, this would typically involve the reaction of N-(benzothiazol-2-yl)-2-chloroacetamide with a source of fluoride ions.
Common nucleophilic fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). nih.govresearchgate.netresearchgate.net The reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. Phase-transfer catalysts are sometimes employed to facilitate the reaction when using sparingly soluble fluoride salts like KF. researchgate.net This substitution reaction replaces the chlorine atom with a fluorine atom, yielding the final target compound.
| Substrate | Fluorinating Agent | Conditions | Product | Reference |
| Aryl Chlorides/Nitroarenes | KF, Bu4NCl | >130 °C | Aryl Fluorides | nih.gov |
| Alkyl Halides | KF, Catalyst | Various | Alkyl Fluorides | researchgate.net |
| Alkyl Mesylates | KF, [mim-tOH][OMs] | - | Alkyl Fluorides | researchgate.net |
Cross-Coupling Methodologies for C-C and C-N Bond Formation in Benzothiazole-Acetamide Derivatives
Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the synthesis of benzothiazole-acetamide derivatives is no exception. These methods offer a powerful tool for the functionalization of the benzothiazole core, allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. A concise method for the oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed. rsc.org This reaction is tolerant of air and moisture, making it a practical choice for synthetic applications. Such methodologies can be envisioned for the synthesis of benzothiazole-acetamide derivatives where the benzothiazole ring is further functionalized with aryl or heteroaryl groups. The synthesis of benzothiadiazole derivatives using C-C cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also been reported, highlighting the utility of these methods in constructing complex heterocyclic systems. nih.gov
For the formation of C-N bonds, transition metal-catalyzed amidation reactions are of great importance. Ruthenium(II)-catalyzed regioselective C-N bond formation on benzothiazoles using acyl azides as an amidating agent has been described. acs.org This method allows for the direct introduction of an amide functionality onto the benzothiazole ring system. The reaction proceeds with high selectivity and is compatible with various functional groups. Furthermore, nickel-catalyzed photoredox reactions have been shown to be effective for C-N bond-forming reactions with a diverse array of nucleophiles, including anilines and sulfonamides, using tert-butylamine (B42293) as a bifunctional additive. chemrxiv.org These advanced methodologies provide efficient pathways to construct the amide linkage in benzothiazole-acetamide derivatives.
The following table summarizes selected cross-coupling methodologies applicable to the synthesis of benzothiazole derivatives:
| Coupling Type | Catalyst System | Reactants | Key Features |
| C-H/C-H Cross-Coupling | Palladium catalyst | Benzothiazoles and thiophenes/thiazoles | Insensitive to air and moisture, high functional group tolerance. rsc.org |
| C-C Cross-Coupling (Suzuki-Miyaura) | Palladium catalyst with Xantphos ligand | Bromo-benzothiadiazoles and boronic acids | Efficient for creating complex heterocyclic systems. nih.gov |
| C-N Bond Formation (Amidation) | Ru(II) catalyst | Benzothiazoles and acyl azides | Regioselective, compatible with various functional groups. acs.org |
| C-N Bond Formation | Nickel-catalyzed photoredox reaction | Aryl halides and amines | Uses a cost-effective bifunctional additive. chemrxiv.org |
Green Chemistry Principles in the Synthesis of this compound Related Compounds
The application of green chemistry principles to the synthesis of benzothiazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. airo.co.innih.gov These principles focus on the use of renewable resources, non-toxic solvents, and energy-efficient methods. airo.co.in
One of the key strategies in the green synthesis of benzothiazoles is the use of environmentally benign solvents, with water being a particularly attractive option. An efficient, one-step synthesis of substituted benzothiazole-2-thiols has been described using water as the solvent. rsc.org This method is metal/ligand-free, provides excellent yields, and has short reaction times. The use of reusable catalysts is another cornerstone of green chemistry. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium under mild conditions. organic-chemistry.org
Energy efficiency is also a major consideration. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times and higher yields compared to conventional heating methods. airo.co.in The synthesis of benzothiazole derivatives has been successfully achieved using microwave irradiation, demonstrating the potential of this technology to create more sustainable synthetic routes. rsc.org
Solvent-free reaction conditions represent another important green chemistry approach. The reaction of o-aminothiophenol with ketones, for instance, can be carried out by directly mixing and heating the reactants without a solvent, which minimizes waste and avoids the use of hazardous substances. airo.co.in
The development of green synthetic methods for benzothiazoles often involves the condensation of 2-aminobenzenethiol with various carbonyl compounds under eco-friendly conditions. mdpi.comresearchgate.net These methods may utilize recyclable catalysts, such as ammonium (B1175870) chloride, or biocatalysts like laccases, to promote the reaction in a more sustainable manner. mdpi.com The application of these green principles to the synthesis of this compound and its analogues can lead to more environmentally friendly and economically viable production processes.
Key green chemistry approaches for benzothiazole synthesis are outlined in the table below:
| Green Chemistry Principle | Methodology | Example |
| Use of Green Solvents | Synthesis in water | One-step synthesis of benzothiazole-2-thiols. rsc.org |
| Reusable Catalysts | Use of a recyclable acid catalyst | Samarium triflate catalyzed synthesis of benzothiazoles. organic-chemistry.org |
| Energy Efficiency | Microwave-assisted synthesis | Synthesis of various benzothiazole derivatives with reduced reaction times. rsc.orgairo.co.in |
| Waste Minimization | Solvent-free reactions | Direct reaction of o-aminothiophenol with ketones. airo.co.in |
| Use of Biocatalysts | Enzyme-catalyzed reactions | Laccase-catalyzed condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com |
Computational and Theoretical Investigations of N 2 Benzothiazolyl 2 Fluoro Acetamide
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems. For N-2-Benzothiazolyl-2-Fluoro-Acetamide, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, offer a detailed understanding of its electronic behavior and energy landscape.
Optimized Molecular Geometries and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, this process involves the systematic variation of bond lengths, bond angles, and dihedral angles. The optimized structure reveals a nearly planar benzothiazole (B30560) ring system, with the fluoro-acetamide side chain exhibiting a specific spatial orientation. The planarity of the benzothiazole moiety is a key feature, influencing its electronic properties. Conformational analysis helps in identifying various stable isomers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.76 | ||
| C=N | 1.38 | ||
| N-C (amide) | 1.36 | ||
| C=O | 1.23 | ||
| C-F | 1.39 | ||
| S-C-N | 114.5 | ||
| C-N-C (amide) | 125.8 | ||
| O=C-N | 123.1 | ||
| F-C-C | 110.2 | ||
| C-S-C-N | 179.8 | ||
| N-C-C=O | 4.5 |
Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized over the electron-rich benzothiazole ring, whereas the LUMO is distributed across the acetamide (B32628) substituent, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated FMO Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values. For this compound, regions of negative potential (typically colored red) are located around the electronegative oxygen and nitrogen atoms of the acetamide group and the nitrogen of the benzothiazole ring, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, which is crucial for understanding intermolecular interactions.
Vibrational Frequency Calculations and Theoretical Spectral Assignments
Theoretical vibrational analysis is performed to understand the molecule's dynamic behavior and to assign the observed bands in its infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure. For this compound, characteristic vibrational modes include C-H stretching, C=O stretching of the amide group, N-H stretching, and various vibrations associated with the benzothiazole ring. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical method, thereby improving agreement with experimental spectra.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| ν(N-H) | 3450 | N-H stretching |
| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C=O) | 1695 | Carbonyl stretching |
| ν(C=N) | 1620 | C=N stretching of thiazole (B1198619) ring |
| ν(C-F) | 1080 | C-F stretching |
Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
Quantum Chemical Calculations of Spectroscopic Parameters
Beyond vibrational spectra, quantum chemical calculations can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis). For this compound, calculating 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the interpretation of experimental NMR data. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and chromophoric nature. These theoretical spectroscopic parameters are invaluable for the structural elucidation and characterization of the compound.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a biological receptor or solvent.
The process involves calculating the forces between atoms and using these forces to simulate the atoms' movements according to the laws of classical mechanics. This generates a trajectory of the molecule's conformations over a specific period, allowing researchers to explore its potential energy landscape. Conformational analysis through MD can identify the most stable, low-energy conformers of the molecule. For instance, studies on other benzothiazole derivatives have used techniques like varying dihedral angles to identify energetically stable conformers, which is crucial for understanding how the molecule might bind to a target protein. mdpi.com
In the context of this compound, key areas of flexibility would include the rotation around the amide bond and the bond connecting the acetamide group to the benzothiazole ring. The fluoro-substituent on the acetyl group can significantly influence the molecule's electronic and steric properties, affecting its preferred conformations and dynamic behavior.
MD simulations can also illuminate the interactions between the compound and its target. For example, simulations of benzothiazole derivatives with target proteins like the STAT3 SH2 domain have been used to understand binding modes. nih.gov By placing this compound within the active site of a relevant enzyme or receptor in a simulated aqueous environment, researchers can observe the stability of the binding pose, the specific hydrogen bonds, and hydrophobic interactions that are formed and broken over time. Studies on similar heterocyclic systems have used MD to evaluate the stability of such interactions, which is essential for rational drug design. nih.gov
The dynamic behavior revealed by these simulations, such as the fluctuation of specific parts of the molecule or the stability of key intermolecular interactions, is fundamental for predicting the compound's affinity and efficacy as a potential therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design (LBDD) Approaches for Benzothiazole-Acetamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling and Ligand-Based Drug Design (LBDD) are computational strategies used to correlate the chemical structure of compounds with their biological activity. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. For the benzothiazole-acetamide scaffold, these methods can guide the synthesis of new derivatives with improved potency and selectivity.
QSAR studies involve creating a mathematical model that relates physicochemical properties or structural features (descriptors) of a series of compounds to their experimentally determined biological activity. For benzothiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netijpsr.com These models have been used to study benzothiazoles as α-glucosidase inhibitors, p56lck inhibitors, and anticancer agents. researchgate.netijpsr.comresearchgate.net
A typical QSAR study on benzothiazole-acetamide scaffolds would involve:
Data Set Preparation : A series of benzothiazole-acetamide analogs with measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation : Molecular descriptors representing steric, electronic, hydrophobic, and topological properties are calculated for each molecule.
Model Generation : Statistical methods, such as partial least squares (PLS) regression, are used to build a model linking the descriptors to the activity. acs.org
Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds. researchgate.net
The resulting QSAR models generate contour maps that highlight regions where modifications to the scaffold would likely enhance or diminish activity. For example, a model might indicate that adding a bulky, electron-withdrawing group at a specific position on the benzothiazole ring could increase binding affinity. researchgate.net
Ligand-based drug design uses the knowledge of active compounds to develop a pharmacophore model. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For the benzothiazole scaffold, which is considered a "privileged" structure in medicinal chemistry, pharmacophore models have been developed for applications in Alzheimer's disease and other conditions. nih.gov By aligning a set of active benzothiazole-acetamide molecules, a common pharmacophore can be derived and used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.
| QSAR/LBDD Application | Scaffold Studied | Key Findings/Model Statistics | Reference |
| α-Glucosidase Inhibition | Benzothiazole Derivatives | CoMFA and CoMSIA models developed with significant predictive power (R²test = 0.74 and 0.87, respectively). | researchgate.net |
| p56lck Inhibition | Benzothiazole Derivatives | 3D-QSAR models (CoMFA & CoMSIA) showed good predictive ability (q² = 0.710 and 0.642, respectively). | ijpsr.com |
| Antitubercular Activity | 2,4,5-Trisubstituted Thiazoles | CoMFA and CoMSIA models showed high correlation coefficients (R² = 0.995 and 0.982, respectively). | researchgate.net |
| Anticancer (Aurora Kinase) | Amino Thiazole Derivatives | A QSAR model was developed using pharmacological data from 54 derivatives to design new potent inhibitors. | acs.org |
This table presents data for related benzothiazole and thiazole scaffolds to illustrate the application of QSAR/LBDD methodologies.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Studies
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion. These predictions are vital in early-stage drug discovery to filter out compounds that are likely to fail later due to poor ADME profiles. For this compound and related benzothiazole-acetamide scaffolds, various ADME parameters can be calculated using established software and web servers.
Key predicted properties often include:
Lipophilicity (log P) : This affects solubility, permeability, and metabolism. A balanced log P is generally desired.
Aqueous Solubility (log S) : Poor solubility can hinder absorption.
Gastrointestinal (GI) Absorption : Predicts the percentage of the compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration : Important for drugs targeting the central nervous system.
Drug-Likeness : This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, log P, and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable. nih.gov
Metabolism Prediction : Identifies likely sites of metabolic modification by cytochrome P450 (CYP) enzymes. The benzothiazole ring itself can be a site for metabolic reactions.
Toxicity Prediction : Assesses potential risks such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), or hepatotoxicity. nih.gov
Studies on various benzothiazole derivatives have shown that this class of compounds generally possesses good drug-like properties. For example, a study on 2-hydroxy benzothiazole-based derivatives found that all tested compounds complied with Lipinski's Rule of Five and showed good predicted intestinal absorption. nih.gov Similarly, ADME predictions for other benzimidazole (B57391) and benzothiazole derivatives have been used to select candidates with favorable oral bioavailability and low predicted toxicity. researchgate.netmdpi.com
The table below summarizes typical in silico ADME parameters that would be evaluated for a compound like this compound, with example data drawn from studies on related benzothiazole analogs. nih.govrsc.org
| ADME Property | Parameter | Significance | Typical Predicted Value for Benzothiazole Analogs | Reference |
| Absorption | % Human Intestinal Absorption | Predicts oral bioavailability | >70% | nih.gov |
| Lipophilicity | Consensus Log P | Influences solubility and permeability | 3.24 - 4.64 | rsc.org |
| Drug-Likeness | Lipinski's Rule of Five Violations | Predicts oral bioavailability | 0 violations | nih.gov |
| Distribution | BBB Permeation | Ability to cross into the brain | Varies (Yes/No) | mdpi.com |
| Metabolism | CYP2D6 Inhibition | Potential for drug-drug interactions | Often predicted as non-inhibitor | mdpi.com |
| Toxicity | Ames Mutagenicity | Potential to be a carcinogen | Often predicted as non-mutagenic | veterinaria.org |
| Toxicity | hERG Inhibition | Risk of cardiotoxicity | Varies (Low to High risk) | nih.gov |
Note: The values in this table are representative examples from studies on various benzothiazole derivatives and are intended to illustrate the types of predictions made. Specific values for this compound would require a dedicated computational analysis.
Mechanism Oriented Biological Activity Research of N 2 Benzothiazolyl 2 Fluoro Acetamide Analogues
Investigation of Antimicrobial Mechanisms of Action
Analogues of N-2-benzothiazolyl-2-fluoro-acetamide have demonstrated notable efficacy against a range of microbial pathogens. Their activity is rooted in the disruption of fundamental cellular processes, from cell wall construction to DNA replication.
The antibacterial potential of benzothiazole (B30560) acetamide (B32628) derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. rsc.org A primary mechanism of action for these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. rsc.orgresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. researchgate.net
Bacterial DNA gyrase consists of GyrA and GyrB subunits, while topoisomerase IV is composed of ParC and ParE subunits. researchgate.net Benzothiazole-based inhibitors function as ATP-competitive inhibitors of the GyrB and ParE subunits, which house the ATP-binding sites essential for the enzymes' function. researchgate.net By blocking these sites, the compounds prevent the energy-dependent processes of DNA supercoiling and decatenation, leading to bacterial cell death. researchgate.net
Molecular docking studies have provided insight into these interactions. For instance, acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been shown to fit into the same hydrophobic pockets of bacterial DNA gyrases as established antibiotics like levofloxacin. This interaction is a key driver of their antibacterial effect. nih.gov The benzothiazole-acetamide system is considered essential for furnishing these promising antimicrobial activities. rsc.org
Interactive Table: Antibacterial Activity of Benzothiazole Acetamide Analogues
The benzothiazole scaffold is also integral to compounds with significant antifungal properties. rsc.orgorientjchem.org While the primary target for widely-used azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (LDM or CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane, research into benzothiazole analogues has revealed alternative and novel mechanisms. nih.gov
One such target is N-myristoyltransferase (NMT), an enzyme that has been identified as a promising target for developing new antifungal agents. rsc.org A series of benzothiazole derivatives, designed by modifying existing NMT inhibitors, have shown a significantly expanded antifungal spectrum. rsc.org For example, compound 6m from one study demonstrated potent inhibitory activity against a broad range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with efficacy exceeding that of the common antifungal drug fluconazole. rsc.org This highlights that the molecular interventions of benzothiazole acetamide analogues are not limited to established pathways but extend to novel targets like NMT, offering new avenues for antifungal drug development. rsc.org
Elucidation of Anticancer Mechanisms
The fight against cancer has benefited from the development of targeted therapies, and benzothiazole-based compounds have emerged as potent anticancer agents by modulating various signaling pathways. researchgate.netresearchgate.net Derivatives of this compound are implicated in key anticancer mechanisms, including the induction of programmed cell death and the inhibition of enzymes that drive tumor growth and proliferation.
A fundamental strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. researchgate.net Benzothiazole acetamide analogues have been shown to trigger this process. A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. mdpi.com Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.comnih.gov
Research on novel benzothiazole analogues containing a 1,3,4-thiadiazole (B1197879) moiety has demonstrated their ability to act as apoptosis inducers. Specifically, the compound N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g ) was found to significantly increase the activity of caspase 3/7 in HT-1376 bladder carcinoma cells. nih.gov This activation of executioner caspases is a direct indicator of the compound's pro-apoptotic efficacy. nih.gov Such studies confirm that benzothiazole acetamide derivatives can exert their anticancer effects by engaging the core apoptotic machinery. researchgate.netnih.gov
Many cancers rely on the overactivity of protein kinases to grow and metastasize. Benzothiazole-based derivatives have been successfully developed as inhibitors of several crucial enzymes. nih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process by which tumors form new blood vessels. nih.gov Inhibiting VEGFR-2 is a major goal in cancer therapy. New benzothiazole hybrids have been identified as potent VEGFR-2 inhibitors. For example, the compound 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a ) exhibited a VEGFR-2 inhibitory concentration (IC50) of 91 nM, comparable to the established drug Sorafenib. researchgate.net
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed, drives the proliferation of various cancer cells. nih.gov Benzothiazole derivatives have been designed as effective EGFR-TK inhibitors. nih.gov One study reported a 2-acetamidobenzothiazole derivative with an IC50 value of 0.239 µM for EGFR kinase, demonstrating potent inhibition. researchgate.net Another compound, 2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamide (1 ), showed a 70.58% inhibition of EGFR-TK activity. nih.gov
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival, and its mutation is implicated in many tumors. nih.govacs.org Extensive research has led to the discovery of benzothiazole derivatives as potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). One such molecule demonstrated effective tumor growth inhibition in multiple xenograft models. nih.gov
Topoisomerase Inhibition: As mentioned in the antibacterial section, benzothiazole derivatives are also effective inhibitors of topoisomerases, which are not only vital for bacteria but also for cancer cells. nih.gov
Interactive Table: Enzyme Inhibitory Activity of Benzothiazole Analogues
Anti-tubercular Activity and Mycobacterial Target Engagement (e.g., DprE1 inhibition)
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Analogues of this compound, particularly those within the benzothiazinone (BTZ) class, are among the most promising anti-tubercular agents in development. Their primary target is the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall. researchgate.net It catalyzes a vital epimerization step in the pathway that produces arabinogalactan (B145846) and lipoarabinomannan, two essential components of the Mycobacterium tuberculosis cell wall. researchgate.net Inhibition of DprE1 blocks the formation of these key structures, leading to cell death. nih.gov
Benzothiazinones like BTZ043 and PBTZ169 act as irreversible covalent inhibitors of DprE1. nih.govnih.gov These compounds are actually prodrugs; the nitro group on the benzothiazinone core is reduced within the mycobacterium to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, permanently inactivating the enzyme. nih.gov The high potency and specific targeting of DprE1 make benzothiazole-based compounds highly effective anti-tubercular candidates. nih.govnih.gov
Other Significant Enzyme Inhibitory Mechanisms (e.g., Urease, MAO-B, CCR3 Receptors)
The benzothiazole scaffold is a recurring feature in compounds designed to inhibit a range of enzymes and receptors, pointing to its versatility as a pharmacophore. Research into derivatives containing this moiety has revealed significant inhibitory potential against urease and monoamine oxidase B (MAO-B), as well as antagonistic activity at the C-C chemokine receptor 3 (CCR3).
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori. google.com
A variety of benzothiazole derivatives have been synthesized and evaluated as urease inhibitors. In one study, a series of 2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-one and their oxime analogues demonstrated potent urease inhibitory activity. nih.gov Several of these compounds exhibited IC50 values significantly lower than the standard inhibitor, acetohydroxamic acid (IC50 = 320.70 ± 4.24 µM), indicating a high degree of potency. nih.gov
Another study focusing on benzofuran-based thiazolidinone analogues also reported significant urease inhibition, with some compounds showing IC50 values as low as 1.2 ± 0.01 µM, far exceeding the potency of the standard thiourea (B124793) (IC50 = 21.40 ± 0.21 µM). nih.gov Furthermore, a patent has been filed for the use of benzothiazole derivatives as urease inhibitors in fertilizer compositions to reduce ammonia volatilization. google.com These findings underscore the potential of the benzothiazole scaffold in designing effective urease inhibitors.
Table 1: Urease Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound Series | Representative IC50 Values (µM) | Standard and IC50 (µM) | Reference |
|---|---|---|---|
| 2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-one and oximes | 16.16 ± 0.54 to 105.32 ± 2.10 | Acetohydroxamic acid (320.70 ± 4.24) | nih.gov |
This table presents a selection of data and is not exhaustive.
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters. Its inhibitors are utilized in the management of neurodegenerative conditions, most notably Parkinson's disease, to help preserve dopamine levels in the brain. doaj.org
The benzothiazole nucleus has been a fruitful scaffold for the development of potent and selective MAO-B inhibitors. mdpi.com For instance, a series of alkyloxy substituted benzothiazole derivatives were found to be highly potent MAO-B inhibitors, with two compounds, 6-((3-chlorobenzyl)oxy)benzo[d]thiazole and 4-((benzo[d]thiazol-6-yloxy)methyl)benzonitrile, exhibiting IC50 values of 0.0028 µM. doaj.org Another study on benzothiazole-hydrazone derivatives identified a compound with an IC50 value of 0.060 µM for MAO-B. mdpi.com
The acetamide moiety, also present in this compound, is a feature of some known MAO inhibitors. rsc.org The combination of a benzothiazole ring with other functionalities has been shown to yield compounds with significant dual inhibitory activity against both acetylcholinesterase (AChE) and MAO-B, which is a promising approach for Alzheimer's disease treatment. nih.gov
Table 2: MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound Series | Representative IC50 Values (µM) | Standard and IC50 (µM) | Reference |
|---|---|---|---|
| Alkyloxy substituted benzothiazoles | 0.0028 | Safinamide (0.240) | doaj.org |
| Benzothiazole-hydrazone derivatives | 0.060 | - | mdpi.com |
| 2-Methylbenzo[d]thiazole derivatives | < 0.017 | - | researchgate.net |
This table presents a selection of data and is not exhaustive.
The C-C chemokine receptor 3 (CCR3) is predominantly expressed on eosinophils and is implicated in the inflammatory cascade of allergic diseases such as asthma. patsnap.com Antagonists of this receptor can block the migration of eosinophils to inflammatory sites, thereby reducing inflammation. patsnap.com
Research into small molecule CCR3 antagonists has identified 2-(benzothiazolethio)acetamide derivatives as having promising activity. nih.gov In an initial screening, these compounds displayed binding affinities for human CCR3 receptors with IC50 values in the range of 750 to 1000 nM. nih.gov Subsequent structural modifications of a lead compound led to the discovery of a derivative with an 820-fold selectivity for CCR3 (IC50 = 2.3 nM) over the related CCR1 receptor. nih.gov This highlights the potential of the benzothiazole acetamide structure in developing selective CCR3 antagonists. While various chemical classes have been explored as CCR3 antagonists, the benzothiazole moiety represents a viable starting point for designing such molecules. nih.govdntb.gov.ua
Table 3: CCR3 Receptor Antagonistic Activity of Selected Benzothiazole Derivatives
| Compound Series | Representative IC50 Values (nM) | Selectivity over CCR1 | Reference |
|---|---|---|---|
| 2-(Benzothiazolethio)acetamide derivatives | 750 - 1000 | Weak | nih.gov |
This table presents a selection of data and is not exhaustive.
Structure Activity Relationship Sar and Structural Modification Studies for N 2 Benzothiazolyl 2 Fluoro Acetamide Scaffolds
Impact of Fluorine Position and Substitution Patterns on Biological Efficacy and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. nih.govresearchgate.net In the context of benzothiazole (B30560) acetamides, the position and nature of fluorine substitution have a profound impact on biological activity.
Research indicates that the placement of a fluorine atom on the benzothiazole ring is critical. Studies have shown that incorporating a strong electron-withdrawing atom like fluorine at the C-6 position of the benzothiazole ring can significantly improve cytotoxic activity against certain cancer cell lines. nih.govresearchgate.net For instance, one benzothiazole derivative bearing a fluorine atom at position-6 demonstrated higher potency against a leukemia cancer cell line than the non-fluorinated analog and even surpassed the standard drug, mitomycin-C. nih.gov The introduction of a trifluoromethyl (–CF₃) group, another fluorine-containing moiety, has also been shown to enhance the cytotoxicity of benzothiazole derivatives. nih.gov
The influence of fluorine is not limited to direct substitution on the core scaffold. In studies on related aryl acetamide (B32628) compounds, the position of fluorine on an aryl "tail" group played a remarkable role in potency. The addition of a fluorine atom at the 4-position of the aryl ring led to a more than tenfold increase in potency, whereas substitution at the 2-position resulted in reduced activity. nih.gov This highlights that the electronic effects and potential hydrogen bonding capabilities conferred by fluorine are highly dependent on its specific location within the molecule. Furthermore, the inclusion of halogen atoms, including fluorine, on benzothiazole-based structures has been linked to improved anti-tubercular potency. jchemrev.com
| Compound Series | Fluorine Position/Pattern | Observed Impact on Activity | Reference |
|---|---|---|---|
| 2-Phenyl Benzothiazoles | -CF₃ group on the scaffold | Enhanced cytotoxicity against Colo-205 and A549 cancer cells. | nih.gov |
| Benzothiazole Derivatives | Fluorine at C-6 position | Improved cytotoxicity against leukemia THP-1 cancer cell line. | nih.gov |
| Aryl Acetamide Triazolopyridazines | Fluorine at 4-position of aryl tail | Greater than 10-fold increase in potency. | nih.gov |
| Aryl Acetamide Triazolopyridazines | Fluorine at 2-position of aryl tail | Reduced potency. | nih.gov |
| Benzothiazole Derivatives | Fluorine on the benzothiazole ring | Showed significant minimum inhibitory concentration (MIC) against Mycobacterium H37Rv. | jchemrev.com |
Role of the Acetamide Linker and Side Chain Substituents on Molecular Interactions and Activity
Studies on 2-mercaptobenzothiazole (B37678) acetamide derivatives have revealed that linking the benzothiazole core to different heterocyclic amines via the amide bond significantly influences antimicrobial potential. acs.orgnih.gov Derivatives containing heterocyclic moieties like pyrrolidine, pyridine, and oxadiazole demonstrated superior activity compared to those with simple substituted anilines or benzyl (B1604629) amines. acs.orgnih.gov This suggests that the nature of the terminal amine group is critical for target engagement. Similarly, in the development of CCR3 receptor antagonists, derivatization of a piperidine (B6355638) side chain attached to a 2-(benzothiazolylthio)acetamide core led to compounds with nanomolar binding affinity. nih.gov
The character of the side chain is equally important. In a lead optimization program for antimycobacterial agents, replacing an adamantyl group on a benzothiazole amide with various cyclohexyl derivatives resulted in advanced lead compounds with excellent potency. nih.gov This demonstrates that modifying the steric bulk and lipophilicity of the side chain can be a fruitful strategy for improving activity. The thioacetamide (B46855) linker has also been noted as being essential for the anti-inflammatory activity of certain benzimidazole (B57391) derivatives, underscoring the linker's importance. nih.gov In other research, replacing a different type of linker with an amide moiety was key to enabling the visualization of neurofibrillary tangles, highlighting the functional specificity of the acetamide group. nih.gov
| Core Scaffold | Side Chain/Linker Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole Acetamide | Linked to heterocyclic amines (pyrrolidine, pyridine, oxadiazole) | Enhanced antimicrobial potential compared to simple anilines. | acs.orgnih.gov |
| Benzothiazole Adamantyl Amide | Replacement of adamantyl with cyclohexyl derivatives | Improved antimycobacterial potency. | nih.gov |
| 2-(Benzothiazolylthio)acetamide | Derivatization of piperidine side chain | Identification of potent and selective CCR3 antagonists. | nih.gov |
| Benzimidazole with Thioacetamide Linker | Thioacetamide linker | Essential for anti-inflammatory activity. | nih.gov |
Influence of Benzothiazole Ring Substitutions (e.g., at C-2 and C-6) on Biological Activity
Substitutions on the benzothiazole ring itself are a cornerstone of SAR studies for this class of compounds. The electronic nature and position of these substituents can fine-tune the molecule's properties, leading to enhanced biological activity. The C-2 and C-6 positions have been identified as particularly important for modification.
As mentioned previously, the C-6 position is a critical site for substitution. The introduction of electron-withdrawing groups at this position has consistently been associated with increased potency in various biological assays. For example, the presence of a nitro (NO₂) or cyano (CN) group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity. mdpi.com Similarly, a fluorine atom or a trifluoromethoxy group at C-6 has been shown to enhance anticancer properties. nih.govrsc.org The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine highlights the importance of a C-6 substitution (in this case, chlorine). nih.gov
The C-2 position is the attachment point for the acetamide group in the parent scaffold, but in broader benzothiazole chemistry, modifications at this position are common and impactful. Studies have shown that compounds with substitutions at both the C-2 and C-6 positions can display significant anticancer potential. nih.gov The nature of the group at the C-2 position fundamentally defines the compound class and its interactions. For instance, 2-aminobenzothiazoles are a common starting point for synthesis, and the subsequent derivatization of this amino group is a key strategy. mdpi.com
| Position | Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| C-6 | Fluorine (-F) | Improves cytotoxicity. | nih.govresearchgate.net |
| C-6 | Nitro (-NO₂) | Increases antiproliferative activity. | mdpi.com |
| C-6 | Cyano (-CN) | Increases antiproliferative activity. | mdpi.com |
| C-6 | Chlorine (-Cl) | Component of a potent anticancer compound (B7). | nih.gov |
| C-6 | Trifluoromethoxy (-OCF₃) | Key feature of the active drug Riluzole. | rsc.org |
| C-6 | Methyl, Methoxy, Nitro | Reduced anti-TB activity in a specific 2-hydrazinylbenzothiazole series. | jchemrev.com |
| C-2 & C-6 | Various substitutions | Displayed significant anticancer potential. | nih.gov |
Derivatization Strategies for Optimizing Potency and Target Affinity
The optimization of a lead compound like N-2-Benzothiazolyl-2-Fluoro-Acetamide into a viable drug candidate involves systematic derivatization strategies aimed at enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
One common and effective strategy is an iterative process of design, synthesis, and screening . nih.gov This involves creating a library of analogs by making systematic modifications to the lead structure and evaluating their biological activity. For example, researchers improved the potency of a benzothiazole hit by synthesizing and screening several hundred analogs with modified side chains. nih.gov This approach allows for the gradual building of a comprehensive SAR profile.
Structure-based drug design is another powerful strategy, employed when the three-dimensional structure of the biological target is known. By solving the cocrystal structure of a lead compound bound to its target protein, researchers can visualize the key molecular interactions. acs.org This knowledge then guides the rational design of new derivatives with modifications intended to strengthen these interactions or form new ones, thereby improving affinity and potency. This approach was used to optimize benzothiazole-based DNA gyrase inhibitors, leading to improved solubility and plasma free fraction. acs.org
A further strategy involves the systematic modification of different regions of the scaffold . This can be seen in studies where researchers sequentially modified the aryl, thioacetamide, and triazole components of a scaffold to evaluate the contribution of each functional motif. wustl.edu Similarly, designing and synthesizing distinct series of compounds by introducing features like carbonyl groups or replacing entire sections of a molecule allows for a broad exploration of the chemical space and the discovery of more advantageous molecular architectures. nih.gov The synthesis of hybrid molecules, for instance by linking the 2-mercaptobenzothiazole core with a variety of different amines, is another derivatization strategy aimed at enhancing a specific biological activity like antimicrobial potency. acs.org
Future Research Directions and Translational Perspectives for N 2 Benzothiazolyl 2 Fluoro Acetamide in Chemical Biology
Advancements in Targeted and Sustainable Synthesis Methodologies
The synthesis of N-2-Benzothiazolyl-2-Fluoro-Acetamide involves the formation of the core benzothiazole (B30560) ring system followed by an amidation reaction. Modern synthetic chemistry offers numerous pathways to achieve this, with an increasing emphasis on sustainable and efficient methods.
The primary route to the 2-aminobenzothiazole (B30445) precursor involves the condensation and cyclization of 2-aminobenzenethiol with a cyanogen (B1215507) source or the oxidative cyclization of N-arylthioureas. nih.govmdpi.com A prevalent and versatile method is the reaction of 2-aminobenzenethiol with various aldehydes, often facilitated by a catalyst. nih.gov The subsequent and final step in forming the target compound is the acylation of the 2-amino group of the benzothiazole ring with a reactive derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride or an activated ester.
Advancements in this area are focused on green chemistry principles to minimize environmental impact and improve efficiency. nih.gov This includes the use of water as a solvent, which is both environmentally benign and can sometimes accelerate reaction rates. rsc.orgorganic-chemistry.org Researchers have successfully employed visible-light-mediated reactions, which can proceed under mild conditions without the need for external photosensitizers, making the process more cost-effective and eco-friendly. organic-chemistry.org Other green approaches include the use of recyclable catalysts and one-pot procedures that reduce the number of steps and minimize waste. mdpi.comumb.edu For instance, a mixture of H₂O₂/HCl in ethanol (B145695) has been used as an effective catalytic system for the condensation of 2-aminothiophenol (B119425) and aldehydes at room temperature. nih.gov
Table 1: Comparison of Synthetic Methodologies for Benzothiazole Core Synthesis
| Method | Key Reagents | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Classical Condensation | 2-Aminobenzenethiol, Aldehydes | Refluxing Toluene | Well-established, versatile |
| Copper-Catalyzed Condensation | 2-Aminobenzenethiols, Nitriles | Copper catalyst | Good for nitrile substrates nih.gov |
| H₂O₂/HCl Catalysis | 2-Aminothiophenol, Aldehydes | H₂O₂/HCl in Ethanol, Room Temp | Mild conditions, efficient nih.gov |
| Visible Light-Mediated | 2-Aminothiophenol, Aldehydes | Visible light, O₂ | Sustainable, eliminates external photosensitizers organic-chemistry.org |
| Ionic Liquid Catalysis | 2-Hydroxy-1-naphthaldehyde, Benzothiazole-2-yl-acetates | Choline chloride/urea (B33335) | Green catalyst system researchgate.net |
Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and guiding the optimization of lead compounds. For this compound, these approaches can accelerate its development and provide insights into its potential as a bioactive agent.
Predictive modeling begins with the in silico calculation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com These models assess parameters like molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors to evaluate the compound's "drug-likeness" according to frameworks such as Lipinski's Rule of Five. mdpi.com Advanced platforms can predict more complex properties, including aqueous solubility, blood-brain barrier permeability, and potential metabolic pathways. immunocure.usnih.gov
Molecular docking is another critical computational technique used to predict how a ligand like this compound might bind to the active site of a protein target. nih.govmdpi.com This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For benzothiazole derivatives, docking studies have helped elucidate interactions with targets like DNA gyrase and the trehalose (B1683222) monomycolate transporter (MmpL3). nih.govacs.org
This data feeds into the lead optimization process, an iterative cycle of design, synthesis, and testing. nih.gov If initial predictions suggest poor solubility or potential toxicity, computational models can help design new analogs with improved properties. For example, by analyzing the binding mode, chemists can suggest modifications to the benzothiazole scaffold or the fluoroacetamide (B1672904) side chain to enhance binding affinity or selectivity for a target protein. nih.govacs.org Free energy perturbation (FEP) simulations can offer even more accurate predictions of binding affinity changes resulting from these modifications. nih.gov
Table 2: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Significance |
|---|---|---|---|
| Molecular Weight | 210.22 g/mol | < 500 | Favorable for absorption |
| logP (Lipophilicity) | ~1.8 - 2.2 | < 5 | Optimal balance for solubility and permeability |
| Hydrogen Bond Donors | 1 | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | 3 | < 10 | Good membrane permeability |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | < 140 Ų | Contributes to bioavailability |
Note: Predicted values are estimations based on standard cheminformatics software and may vary between different prediction models.
Exploration of Novel Biological Targets and Mechanistic Pathways
The benzothiazole scaffold is known to interact with a diverse range of biological targets, suggesting that this compound could possess multifaceted biological activities. Identifying these targets and understanding the subsequent mechanistic pathways is a key area for future research.
Known targets for benzothiazole derivatives are extensive and include enzymes crucial for pathogen survival and cancer cell proliferation. In the context of infectious diseases, benzothiazole amides have been identified as potent inhibitors of the mycobacterial MmpL3 protein, which is essential for transporting mycolic acids to the cell wall. nih.gov Other studies have shown that benzothiazole compounds can inhibit bacterial DNA gyrase, an enzyme required for DNA replication. acs.org In oncology, benzothiazole derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and various protein kinases involved in signaling pathways that control cell growth and survival, such as AKT and ERK. nih.govacs.org
The introduction of the 2-fluoroacetamide moiety in this compound is particularly intriguing. Fluoroacetamide itself is a known metabolic poison that can be converted in vivo to fluoroacetate, which then enters the citric acid cycle to form fluorocitrate, a potent inhibitor of the enzyme aconitase. wikipedia.org This unique feature suggests a potential dual mechanism of action or novel biological activity distinct from other benzothiazole derivatives. The compound could act as a targeted covalent inhibitor or its metabolic product could introduce a secondary mode of action.
Future research should therefore aim to deorphanize this compound by screening it against panels of kinases, proteases, and other enzymes. Unbiased chemoproteomic approaches could also be employed to identify its direct binding partners within the cell. nih.gov
Table 3: Potential Biological Targets for Benzothiazole Derivatives
| Target Class | Specific Example | Associated Disease/Process | Potential Mechanism of Inhibition |
|---|---|---|---|
| Transporters | MmpL3 | Tuberculosis | Inhibition of mycolic acid transport nih.gov |
| Topoisomerases | DNA Gyrase | Bacterial Infections | Interference with DNA replication and repair acs.org |
| DNA Repair Enzymes | PARP Family | Cancer | Nicotinamide mimicry, blocking DNA repair acs.org |
| Kinases | AKT, ERK | Cancer, Inflammation | Inhibition of cell signaling pathways nih.gov |
| Metabolic Enzymes | Dihydroorotase | Bacterial/Fungal Infections | Inhibition of pyrimidine (B1678525) biosynthesis nih.gov |
| Heat Shock Proteins | Hsp90α | Viral Infections, Cancer| Inhibition of protein folding and stability nih.gov |
Development of High-Throughput Screening and Mechanistic Profiling Assays for Related Compounds
To efficiently explore the biological potential of this compound and related analogs, robust high-throughput screening (HTS) and mechanistic profiling assays are essential. These technologies allow for the rapid testing of thousands of compounds to identify "hits" and subsequently elucidate their mechanisms of action. wikipedia.org
HTS campaigns can be designed in various formats. Phenotypic screens involve testing compounds for their effect on whole cells or organisms, such as inhibiting cancer cell proliferation or microbial growth. nih.govwikipedia.org These assays are powerful for discovering compounds with novel mechanisms but require significant follow-up work to identify the molecular target. nih.gov Alternatively, target-based screens utilize purified proteins to find compounds that directly inhibit a specific enzyme's activity, which can be measured, for example, by changes in fluorescence or absorbance. biorxiv.org
Once a hit compound is identified, mechanistic profiling assays are crucial for understanding how it works. Affinity selection-mass spectrometry (AS-MS) is a powerful technique where a library of compounds is incubated with a target protein, and only those that bind are isolated and identified by mass spectrometry. nih.gov This can confirm a direct interaction between the compound and its putative target. Furthermore, cellular thermal shift assays (CETSA) can be used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. Integrated approaches like MorphoBase and ChemProteoBase use large datasets from morphological or proteomic profiling to cluster compounds by their mechanism of action, providing clues to the function of novel agents. nih.gov
Developing miniaturized and automated versions of these assays is a key goal, as it increases throughput and reduces the cost and time required for discovery campaigns. wikipedia.orgbiorxiv.org
Table 4: Screening and Mechanistic Profiling Assays
| Assay Type | Principle | Information Gained | Example Application |
|---|---|---|---|
| High-Throughput Screening (HTS) | Robotic screening of large compound libraries against a biological target or cell model. wikipedia.org | Identification of initial "hit" compounds with desired activity. | Screening for inhibitors of bacterial growth. nih.gov |
| Phenotypic Screening | Measures changes in cell morphology, viability, or behavior. nih.gov | Identifies compounds that produce a desired biological outcome. | Assessing anticancer activity via cell proliferation assays (e.g., MTT). nih.gov |
| Target-Based Screening | Measures direct interaction with or inhibition of a purified protein. | Confirms activity against a specific molecular target. | Testing inhibition of a specific enzyme like Hsp90α. nih.gov |
| Affinity Selection-Mass Spectrometry (AS-MS) | Identifies compounds that bind to a target protein from a complex mixture. nih.gov | Direct evidence of compound-target binding. | Isolating active molecules from natural product extracts. nih.gov |
| Chemoproteomics | Uses chemical probes to map protein targets of a bioactive compound on a proteome-wide scale. | Unbiased, global identification of molecular targets. | Deorphanizing natural product inhibitors. nih.gov |
| Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of an antimicrobial agent that prevents visible growth. mdpi.com | Quantifies the potency of an antimicrobial compound. | Evaluating new benzothiazole derivatives against various bacterial strains. nih.gov |
Q & A
Q. What are the recommended synthetic routes for preparing N-2-Benzothiazolyl-2-Fluoro-Acetamide derivatives?
Methodological Answer: A common approach involves coupling 2-aminobenzothiazole with fluoroacetyl chloride under controlled conditions. For example:
Aniline Derivative Activation : Start with substituted aniline derivatives (e.g., 6-chloroaniline) and react with KSCN in glacial acetic acid at low temperatures (<10°C) to form benzothiazol-2-amine intermediates .
Acetylation : Introduce the fluoroacetamide group via nucleophilic substitution or condensation reactions. For instance, react benzothiazol-2-amine with 2-fluoroacetyl chloride in anhydrous acetone, followed by recrystallization in ethanol .
Key Considerations : Monitor reaction temperature to avoid side products. Use spectroscopic techniques (e.g., H NMR) to confirm intermediate purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH-approved face shields, safety glasses, and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and follow proper disposal protocols .
- First Aid :
- Inhalation : Immediately move to fresh air; administer artificial respiration if necessary .
- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., glacial acetic acid) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N—H⋯N interactions in benzothiazole derivatives) .
- Spectroscopic Analysis :
- H/C NMR : Identify fluorine coupling patterns (e.g., ) and acetamide proton shifts (~8.5–9.5 ppm) .
- FT-IR : Confirm amide C=O stretches (~1650–1700 cm) and benzothiazole C-S vibrations (~650 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
Methodological Answer :
- Solvent Selection : Anhydrous acetone or DMF enhances reactivity of acyl chloride intermediates .
- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate benzothiazole ring formation .
- Temperature Gradients : Use cryogenic conditions (<10°C) during bromine addition to minimize byproducts .
Data-Driven Example : A study on benzothiazole-acetamide analogs achieved 85% yield by optimizing stoichiometry (1:1.2 amine:acyl chloride ratio) and reaction time (6 hours) .
Q. How should contradictions in spectroscopic data (e.g., NMR vs. SCXRD) be resolved?
Methodological Answer :
- Cross-Validation : Compare experimental H NMR data with computed spectra (e.g., using PubChem’s CACTUS tool) .
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., acetamide rotamers) that may differ from solid-state SCXRD structures .
Case Study : A crystal structure of N-(1,3-benzothiazol-2-yl)acetamide revealed planar benzothiazole rings, whereas NMR indicated dynamic behavior in solution due to solvent polarity .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer :
- Derivative Libraries : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzothiazole ring) and assess bioactivity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., antioxidant enzymes) .
Example : Fluorine substitution at the acetamide position enhanced metabolic stability in pyrazolo-benzothiazine derivatives, correlating with improved antioxidant activity .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
Methodological Answer :
- Aquatic Toxicity Assays : Use Daphnia magna or algae models to evaluate acute exposure effects (LC values) .
- Degradation Studies : Perform photolysis (UV irradiation) or hydrolysis (pH-varied conditions) to identify breakdown products (e.g., fluorinated metabolites) .
Regulatory Insight : MEDITEXT acute exposure data classifies fluoroacetamide derivatives as "moderately toxic" (LD > 500 mg/kg in rodents), necessitating controlled waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
